4,5-二氟-1-茚酮

描述

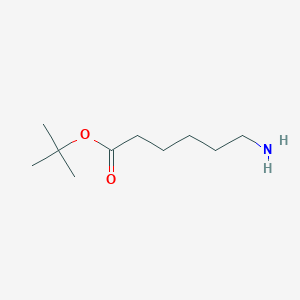

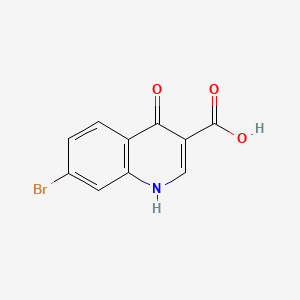

4,5-Difluoro-1-indanone is a fluorinated derivative of indanone, a compound that forms the core structure of various pharmaceuticals and biologically active molecules. While the provided papers do not directly discuss 4,5-Difluoro-1-indanone, they do provide insights into the properties and synthesis of related fluorinated indanones, which can be extrapolated to understand the characteristics of 4,5-Difluoro-1-indanone.

Synthesis Analysis

The synthesis of fluorinated indanones, such as 5-trifluoromethyl-2-indanone, involves multiple steps including Knoevenagel condensation, Friedel-Crafts acylation, and asymmetric ring opening of epoxides . Similarly, the preparation of trifluoromethylated indanones can be achieved through Friedel-Crafts alkylation under superacidic conditions . These methods suggest that the synthesis of 4,5-Difluoro-1-indanone could potentially be carried out through analogous reactions, with appropriate modifications to introduce the difluoro groups at the 4 and 5 positions of the indanone ring.

Molecular Structure Analysis

The molecular structure of fluorinated indanones is characterized by the presence of a cyclopentene ring, which can adopt different conformations. For instance, 5-fluoro-1-indanone exhibits a planar cyclopentene ring in one molecule and a slightly distorted envelope conformation in another . The introduction of fluorine atoms can influence the geometry and electronic distribution within the molecule, which is crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated indanones participate in various chemical reactions, which are essential for their transformation into more complex molecules. The synthesis of gem-difluorinated indene derivatives from indanone involves a gem-difluorination step using bromine fluoride . This indicates that 4,5-Difluoro-1-indanone could also be a versatile intermediate for further chemical transformations, potentially through reactions involving its carbonyl group or the fluorinated carbon atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indanones are influenced by the presence of fluorine atoms. Fluorine imparts unique properties such as increased lipophilicity, bioavailability, and rapid uptake by biological systems . The crystal packing and bond distances, such as C-F and C=O, are also affected by fluorination, as seen in the structures of 5-fluoro-1-indanone and 2,2-dimethyl-5-fluoro-1-indanone . These properties are critical for the application of fluorinated indanones in medicinal chemistry and other fields.

科研应用

合成和表征

- 合成技术:4,5-二氟-1-茚酮及其衍生物已通过各种技术合成。例如,5-三氟甲基-2-茚酮是从4-三氟甲基苯甲醛合成的,使用了Knoevenagel缩合和Friedel-Crafts酰化等步骤,突显了该化合物在多样化化学合成中的潜力 (F. Qian, 2014)。

有机化学应用

- 在有机反应中的作用:4,5-二氟-1-茚酮衍生物参与了各种有机反应。1-茚酮β-酮酸酯衍生物的分子内Ritter反应展示了它们在生成复杂有机结构(如三环内酰胺)中的用途 (K. van Emelen et al., 2000)。

- 催化性质:该化合物根据所使用的催化剂显示不同的反应途径,如在二级苄基醇的氧化或醚化中所见 (S. Bouquillon et al., 2000)。

光物理应用

- 荧光探针:4,5-二氟-1-茚酮衍生物已被用于开发荧光pH探针,对酸度变化做出反应,展示了在生物和化学传感应用中的潜力 (Mukulesh Baruah et al., 2005)。

电子和太阳能电池应用

- 太阳能电池中的电子受体:4,5-二氟-1-茚酮的衍生物已被用于开发聚合物太阳能电池的电子受体,显示了氟取代如何增强电子迁移和整体效率 (Shuixing Dai et al., 2017)。

生物成像和光稳定性

- 生物成像应用:由于其光稳定性和成像对比度,某些衍生物显示出作为生物荧光探针的潜力,强调了它们在生物成像和医学诊断中的实用性 (Liutao Yang et al., 2015)。

分子和电子态研究

- 用于粘度测量的分子转子:该化合物已被用作分子转子来测量细胞粘度,展示了其在理解细胞水平生物过程中的应用 (M. Kuimova et al., 2008)。

- 光化学合成控制:它已被用于控制光化学合成中的选择性,例如在茚酮合成中,展示了其在微调化学过程中的作用 (P. Štacko等,2011)。

Safety And Hazards

The safety data sheet for a similar compound, “5-Fluoro-1-indanone”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

性质

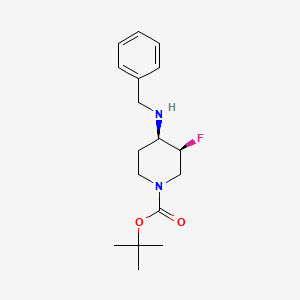

IUPAC Name |

4,5-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKJIIXGCLYMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446351 | |

| Record name | 4,5-DIFLUORO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Difluoro-1-indanone | |

CAS RN |

628732-11-6 | |

| Record name | 4,5-DIFLUORO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)